molecular formula C20H19N5OS2 B4745277 7-{[(4-ALLYL-5-PHENETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-5-ONE

7-{[(4-ALLYL-5-PHENETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-5-ONE

Cat. No.: B4745277
M. Wt: 409.5 g/mol
InChI Key: BPPCMXGHRNJIMC-UHFFFAOYSA-N
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Description

7-{[(4-ALLYL-5-PHENETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-5-ONE is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a thiazolo[3,2-a]pyrimidinone core, and various functional groups such as allyl and phenethyl

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-{[(4-ALLYL-5-PHENETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-5-ONE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the triazole ring, the introduction of the allyl and phenethyl groups, and the construction of the thiazolo[3,2-a]pyrimidinone core. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow processes. The choice of method depends on factors such as cost, scalability, and environmental considerations. Advanced techniques like microwave-assisted synthesis and green chemistry approaches may also be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

7-{[(4-ALLYL-5-PHENETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-5-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups to their corresponding reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.

Scientific Research Applications

7-{[(4-ALLYL-5-PHENETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-5-ONE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 7-{[(4-ALLYL-5-PHENETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-5-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential and mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    4-Allyl-5-phenethyl-4H-1,2,4-triazole-3-thiol: Shares the triazole ring and phenethyl group but lacks the thiazolo[3,2-a]pyrimidinone core.

    5-Nitro-2,4-Dihydro-3H-1,2,4-Triazole-3-One: Contains a triazole ring but differs in functional groups and overall structure.

Uniqueness

The uniqueness of 7-{[(4-ALLYL-5-PHENETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-5-ONE lies in its combination of functional groups and core structure, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and development.

Properties

IUPAC Name

7-[[5-(2-phenylethyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanylmethyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5OS2/c1-2-10-24-17(9-8-15-6-4-3-5-7-15)22-23-20(24)28-14-16-13-18(26)25-11-12-27-19(25)21-16/h2-7,11-13H,1,8-10,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPPCMXGHRNJIMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NN=C1SCC2=CC(=O)N3C=CSC3=N2)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-{[(4-ALLYL-5-PHENETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-5-ONE
Reactant of Route 2
7-{[(4-ALLYL-5-PHENETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-5-ONE
Reactant of Route 3
7-{[(4-ALLYL-5-PHENETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-5-ONE
Reactant of Route 4
Reactant of Route 4
7-{[(4-ALLYL-5-PHENETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-5-ONE
Reactant of Route 5
Reactant of Route 5
7-{[(4-ALLYL-5-PHENETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-5-ONE
Reactant of Route 6
7-{[(4-ALLYL-5-PHENETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-5-ONE

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